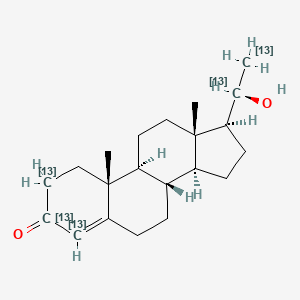

20a-Dihydroprogesterone-13C5

Description

20α-Dihydroprogesterone-13C5 is a stable isotope-labeled analog of 20α-dihydroprogesterone, a metabolite of progesterone involved in steroid hormone biosynthesis and regulation. The compound is enriched with five carbon-13 (13C) atoms, making it a critical tool for quantitative analysis in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies. Isotopic labeling with 13C minimizes interference in analytical workflows, enabling precise tracking of metabolic pathways, pharmacokinetic profiling, and biomarker validation in endocrine research .

These compounds are typically employed as internal standards in forensic, clinical, and pharmacological research to ensure analytical accuracy and reproducibility .

Properties

Molecular Formula |

C21H32O2 |

|---|---|

Molecular Weight |

321.44 g/mol |

IUPAC Name |

(8S,9S,10R,13S,14S,17S)-17-[(1S)-1-hydroxy(1,2-13C2)ethyl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12-13,16-19,22H,4-11H2,1-3H3/t13-,16-,17+,18-,19-,20-,21+/m0/s1/i1+1,8+1,12+1,13+1,15+1 |

InChI Key |

RWBRUCCWZPSBFC-CAJZKUKUSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2[13C@H]([13CH3])O)CCC4=[13CH][13C](=O)[13CH2]C[C@]34C |

Canonical SMILES |

CC(C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 20a-Dihydroprogesterone-13C5 involves the incorporation of carbon-13 into the molecular structure of 20a-Dihydroprogesterone. This is typically achieved through chemical synthesis using carbon-13 labeled precursors . The specific reaction conditions and synthetic routes can vary, but they generally involve standard organic synthesis techniques such as hydrogenation, oxidation, and reduction reactions .

Industrial Production Methods: Industrial production of this compound is carried out in specialized facilities equipped to handle isotope-labeled compounds. The production process involves the use of carbon-13 labeled starting materials and follows stringent quality control measures to ensure the purity and isotopic enrichment of the final product .

Chemical Reactions Analysis

Types of Reactions: 20a-Dihydroprogesterone-13C5 undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield carbonyl-containing derivatives, while reduction can produce hydroxyl-containing derivatives .

Scientific Research Applications

Chemistry: 20a-Dihydroprogesterone-13C5 is used as a tracer in chemical research to study reaction mechanisms and pathways. Its stable isotope labeling allows for precise tracking of molecular transformations .

Biology: In biological research, this compound is used to study metabolic pathways and enzyme activities. It helps in understanding the metabolism of progesterone and its derivatives in various biological systems .

Medicine: In medical research, this compound is used to investigate the pharmacokinetics and pharmacodynamics of progesterone analogs. It aids in the development of new therapeutic agents by providing insights into drug metabolism and distribution .

Industry: In the pharmaceutical industry, this compound is used in the development and validation of analytical methods for drug testing. It serves as an internal standard in mass spectrometry and other analytical techniques .

Mechanism of Action

20a-Dihydroprogesterone-13C5 exerts its effects by interacting with specific molecular targets and pathways. It is a metabolite of progesterone, formed by the action of 20a-hydroxysteroid dehydrogenases (20a-HSDs) and 17β-hydroxysteroid dehydrogenase (17β-HSD) . These enzymes catalyze the conversion of progesterone to this compound and vice versa . The compound has low affinity for the progesterone receptor and acts as an aromatase inhibitor, inhibiting the production of estrogen in breast tissue .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 20α-dihydroprogesterone-13C5 with structurally or functionally related compounds, based on the provided evidence:

Structural and Functional Differences

- Isotopic Labeling: Unlike non-labeled compounds like 17α-hydroxyprogesterone and DHT, 20α-dihydroprogesterone-13C5 and 16α-Hydroxy-DHEA-d5 incorporate stable isotopes (13C and deuterium, respectively). These labels enhance detection sensitivity in MS by reducing background noise .

- Biological Role : While 20α-dihydroprogesterone-13C5 is a progesterone metabolite, DHT is a potent androgen, and 17α-hydroxyprogesterone serves as a precursor to cortisol and androgens. These differences dictate their distinct applications in studying endocrine pathways .

Analytical and Regulatory Considerations

- 17α-Hydroxyprogesterone: Classified as a suspected carcinogen and reproductive toxicant, its handling requires stringent safety protocols, unlike 20α-dihydroprogesterone-13C5, which is presumed safer due to its role as a non-therapeutic analytical tool .

- DHT : As a Schedule III controlled substance, its use is restricted to forensic and anti-doping research, whereas isotope-labeled analogs like 20α-dihydroprogesterone-13C5 are exempt from such regulations when used purely for analytical purposes .

Research Findings and Limitations

- DHT : Analytical standards for DHT are critical in anti-doping research, but its Schedule III status complicates accessibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.